molecular formula C18H21NO4 B1330997 benzyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 20303-31-5

benzyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No. B1330997
CAS RN: 20303-31-5
M. Wt: 315.4 g/mol
InChI Key: KCXNIAMRWFWMOX-UHFFFAOYSA-N
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Description

The compound of interest, benzyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, is a derivative of pyrrole, which is a five-membered aromatic heterocycle with a nitrogen atom. Pyrrole derivatives are known for their diverse biological activities and are often explored for their potential therapeutic applications. The compound is structurally related to various pyrrole derivatives that have been synthesized and studied for their anti-inflammatory, analgesic, and antitumor properties, as well as their molecular structures and interactions .

Synthesis Analysis

The synthesis of pyrrole derivatives often involves the formation of the pyrrole ring followed by functionalization at various positions on the ring. For instance, the synthesis of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds has been reported, which includes the introduction of acyl groups and subsequent evaluation for biological activity . Similarly, the synthesis of other pyrrole derivatives, such as the antitumor agent 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene carboxylic acid amide, involves the formation of cyclic alkenyl ethers with the aid of a Pd(II) catalyst . These methods could potentially be adapted for the synthesis of benzyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is often characterized using techniques such as X-ray diffraction, NMR spectroscopy, and computational methods like density functional theory (DFT) . For example, the crystal structure of a related compound, 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester, has been solved, revealing details about the planarity of the pyrrolic ring and the angles it forms with substituents . These techniques could be employed to determine the precise molecular structure of benzyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate.

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions, including metalation, acylation, and the formation of hydrogen bonds, which can lead to dimerization or other types of molecular interactions . For instance, the selective para metalation of unprotected methoxy benzoic acids has been achieved using a combination of n-butyl lithium and potassium tert-butoxide . These reactions are crucial for the functionalization and further derivatization of the pyrrole core.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives, such as solubility, melting point, and reactivity, are influenced by the nature and position of substituents on the pyrrole ring. Theoretical calculations, including vibrational frequency analysis and molecular electrostatic potential (MEP) distribution, can provide insights into the reactivity and interaction potential of these compounds . For example, the vibrational analysis of ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate indicated red shifts in certain vibrational modes due to dimer formation . These analyses would be relevant for understanding the properties of benzyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : This compound and its derivatives are typically synthesized through the Knorr condensation reaction, indicating their significance in chemical synthesis processes. For instance, specific derivatives of this compound were successfully synthesized and characterized using techniques like NMR, elemental analysis, MS, and IR (Jiao Li, 2010).
  • Structural Parameters : X-ray diffraction studies have been conducted to understand the crystal structure of derivatives of this compound, revealing detailed structural parameters and molecular interactions, which are crucial for understanding its chemical behavior (M. R. Silva et al., 2006).

Applications in Porphyrin and Dipyrromethene Synthesis

  • Microwave-Accelerated Synthesis : Innovations in the synthesis of benzyl 3,5-dimethyl-pyrrole-2-carboxylate, a closely related compound, using microwave energy have been explored. This method offers a more efficient and pure production process, highlighting its potential in the synthesis of porphyrins and dipyrromethenes (Jasmine Regourd et al., 2006).

Hydrogen-Bonding Patterns

  • Molecular Interactions : Research has shown that derivatives of this compound exhibit specific hydrogen-bonding patterns in their crystal and molecular structures. Such insights are crucial for designing compounds with desired physical and chemical properties (M. Senge, Kevin M Smith, 2005).

Potential in Antimicrobial Applications

  • Antimicrobial Activity : Certain derivatives of this compound have been synthesized and tested for antimicrobial activities. Their structures were characterized, and the results indicated good antibacterial and antifungal properties, which can inform the design of new therapeutic tools (M. Hublikar et al., 2019).

Role in Photodynamic Therapy

  • Photodynamic Therapy : Derivatives of this compound have been used in the synthesis of fluorine analogs of hematoporphyrin, which might have potential applications in photodynamic therapy for cancer treatment (M. Omote et al., 1996).

Non-Linear Optical Material

  • Non-Linear Optical Properties : Some pyrrole derivatives related to this compound have been identified as potential non-linear optical materials due to their significant hyperpolarizability (R. N. Singh et al., 2014).

Safety And Hazards

The safety information available indicates that the compound may cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) .

properties

IUPAC Name

benzyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-12-15(9-10-16(20)22-3)13(2)19-17(12)18(21)23-11-14-7-5-4-6-8-14/h4-8,19H,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXNIAMRWFWMOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1CCC(=O)OC)C)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00349683
Record name Benzyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

CAS RN

20303-31-5
Record name Benzyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-(benzyloxycarbonyl)-2,4-dimethyl-3-pyrrolepropionate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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